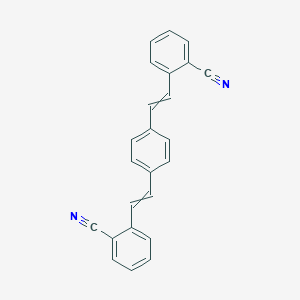

1,4-Bis(2-cyanostyryl)benzene

Description

BenchChem offers high-quality 1,4-Bis(2-cyanostyryl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(2-cyanostyryl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c25-17-23-7-3-1-5-21(23)15-13-19-9-11-20(12-10-19)14-16-22-6-2-4-8-24(22)18-26/h1-16H/b15-13+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBABXJPJIHMBBP-WXUKJITCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13001-38-2, 13001-39-3, 94031-05-7, 60317-09-1 | |

| Record name | Benzonitrile, 2-(2-(4-(2-(4-cyanophenyl)ethenyl)phenyl)ethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Phenylenedivinylene)bisbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094031057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(p-phenylenediethene-2,1-diyl)bisbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (p-phenylenedivinylene)bisbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Bis(2-cyanostyryl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSM82M8GCZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(2-cyanostyryl)benzene for Researchers

CAS Number: 13001-39-3

This technical guide provides a comprehensive overview of 1,4-Bis(2-cyanostyryl)benzene, a fluorescent organic compound with significant applications in materials science. The information is tailored for researchers, scientists, and professionals in drug development and related fields, offering detailed data on its properties, synthesis, and applications.

Core Properties

1,4-Bis(2-cyanostyryl)benzene is a yellow to yellowish-green crystalline powder.[1] It is a member of the stilbene derivative family, characterized by a central benzene ring substituted with two 2-cyanostyryl groups at the 1 and 4 positions.[2] This extended conjugated system is responsible for its notable fluorescent properties.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 1,4-Bis(2-cyanostyryl)benzene is presented in the table below.

| Property | Value | Reference |

| CAS Number | 13001-39-3 | [4][5] |

| Molecular Formula | C₂₄H₁₆N₂ | [4][5] |

| Molecular Weight | 332.40 g/mol | [1] |

| Appearance | Yellow to yellowish-green crystalline powder | [1] |

| Melting Point | 228-232 °C | [1] |

| Density | ~1.2 g/cm³ | [1] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol, acetone, and chloroform. | [1] |

Optical Properties

1,4-Bis(2-cyanostyryl)benzene is primarily recognized for its strong fluorescence, making it an effective optical brightening agent.[1][6][7] It absorbs ultraviolet radiation and re-emits it as visible blue light, which can counteract the inherent yellowing in polymers and textiles, making them appear whiter.[3] This property also makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][8]

Synthesis of 1,4-Bis(2-cyanostyryl)benzene

The synthesis of 1,4-Bis(2-cyanostyryl)benzene is typically achieved through olefination reactions, most commonly the Wittig-Horner or Knoevenagel condensation reactions.[2] These methods involve the reaction of terephthalaldehyde with a suitable phosphorus ylide or an active methylene compound, respectively.

Experimental Protocol: Wittig-Horner Reaction

This protocol describes a two-step synthesis route. The first step is the preparation of the phosphonate intermediate, followed by the Wittig-Horner reaction with terephthalaldehyde.

Step 1: Synthesis of Diethyl (2-cyanobenzyl)phosphonate

-

In a closed reactor equipped with a reflux condenser, combine 498.6 g of triethyl phosphite and 1000 mL of p-xylene.[9]

-

Heat the mixture to 140°C.[9]

-

Slowly add 151.6 g of o-cyano-benzyl chloride solution over 2 hours, maintaining a 3:1 molar ratio of triethyl phosphite to o-cyano-benzyl chloride.[9]

-

Maintain the reaction conditions for 10 hours after the addition is complete.[9]

-

After the reaction, recover the excess triethyl phosphite and p-xylene by distillation.[9]

-

Cool the reaction mixture to 25-30°C and dissolve it in 500 mL of N,N-dimethylformamide (DMF).[9]

Step 2: Synthesis of 1,4-Bis(2-cyanostyryl)benzene

-

To the DMF solution of diethyl (2-cyanobenzyl)phosphonate, add 67 g of terephthalaldehyde and 180 g of a 30% sodium methoxide solution in methanol under stirring.[9]

-

Continue stirring for 3 hours.[9]

-

Lower the temperature to 35°C and maintain for 3 hours, then cool further to 30°C.[9]

-

Adjust the pH to 7.[9]

-

Cool the solution to 10-15°C to precipitate the crude product.[9]

-

Collect the crude product by centrifugation.[9]

-

Purify the crude product by recrystallization from methanol, followed by centrifugation and drying to yield 1,4-bis(o-cyanostyryl)benzene.[9]

Characterization

The purity and identity of 1,4-Bis(2-cyanostyryl)benzene are typically confirmed using various analytical techniques.

| Technique | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Used to determine purity, which is typically ≥99%.[1] |

| UV-Vis Spectroscopy | Confirms the electronic transitions responsible for its optical properties. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation through the chemical shifts and coupling constants of the protons. |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the nitrile (C≡N) group and the trans-alkene (C=C) bonds. |

Applications

The unique photophysical properties of 1,4-Bis(2-cyanostyryl)benzene have led to its use in several advanced material applications.

Organic Electronics

1,4-Bis(2-cyanostyryl)benzene is a promising material for organic electronics due to its strong fluorescence and charge-transporting capabilities.[2][8]

-

Organic Light-Emitting Diodes (OLEDs): It can be used as an emissive layer in OLEDs, contributing to the generation of blue light.[2] The general structure of a small molecule OLED involves sandwiching organic layers between an anode (e.g., ITO) and a cathode (e.g., Al). The layers typically include a hole injection layer, a hole transport layer, an emissive layer, and an electron transport layer. When a voltage is applied, electrons and holes are injected into the organic layers, where they recombine in the emissive layer to produce light.

-

Organic Photovoltaics (OPVs): Its electron-accepting cyano groups and conjugated structure also make it a candidate for use in OPVs to enhance energy conversion efficiency.[8]

Fluorescent Brightener

The primary commercial application of 1,4-Bis(2-cyanostyryl)benzene is as a fluorescent brightener (also known as an optical brightening agent) for plastics such as polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC), as well as for polyester fibers.[6][7]

Safety and Handling

Standard laboratory safety precautions should be observed when handling 1,4-Bis(2-cyanostyryl)benzene. It is incompatible with strong oxidizing agents.[2] Detailed safety information is not widely available, and therefore, it should be handled with care, using appropriate personal protective equipment.[2]

References

- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 2. media.neliti.com [media.neliti.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. jocpr.com [jocpr.com]

- 5. 1,4-Bis(2-cyanostyryl)benzene | CAS 13001-39-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis- | C24H16N2 | CID 6437806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. specialchem.com [specialchem.com]

- 8. CAS # 13001-39-3, 1,4-Bis(2-cyanostyryl)benzene, Fluorescent Brightener ER - chemBlink [chemblink.com]

- 9. 1,4-Bis(2-cyanostyryl)benzene | 13001-39-3 [chemicalbook.com]

An In-depth Technical Guide to 1,4-Bis(2-cyanostyryl)benzene: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(2-cyanostyryl)benzene is a fluorescent organic compound belonging to the stilbene derivative family. Its structure, characterized by a central benzene ring substituted with two cyanostyryl groups at the 1 and 4 positions, imparts unique photophysical properties, making it a subject of interest in materials science and potentially in biomedical research.[1] This technical guide provides a comprehensive overview of the structure, synthesis, and known applications of 1,4-Bis(2-cyanostyryl)benzene. It further explores the potential for this class of compounds in drug development, drawing on evidence from related cyanostyrylbenzene derivatives that have demonstrated significant anticancer activity. This document is intended to serve as a foundational resource for researchers interested in the multifaceted applications of this intriguing molecule.

Chemical Structure and Properties

1,4-Bis(2-cyanostyryl)benzene is a symmetric molecule with the chemical formula C₂₄H₁₆N₂ and a molecular weight of 332.4 g/mol . The core of the molecule is a benzene ring, to which two (E)-2-cyanostyryl moieties are attached at the para positions. The extended π-conjugated system across the molecule is responsible for its characteristic fluorescence.

Table 1: Physicochemical Properties of 1,4-Bis(2-cyanostyryl)benzene

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₆N₂ | --INVALID-LINK-- |

| Molecular Weight | 332.4 g/mol | --INVALID-LINK-- |

| CAS Number | 13001-39-3 | --INVALID-LINK-- |

| Appearance | Pale yellow to off-white crystalline solid | --INVALID-LINK-- |

| Melting Point | 229-231 °C | LookChem |

| Boiling Point | 575.7 °C at 760 mmHg (Predicted) | LookChem |

| Density | 1.18 g/cm³ (Predicted) | LookChem |

| Solubility | Sparingly soluble in water, slightly soluble in DMSO (with heating) | --INVALID-LINK--, LookChem |

Note: Some physical properties are predicted based on computational models and may not reflect experimentally determined values.

Synthesis and Characterization

The synthesis of 1,4-Bis(2-cyanostyryl)benzene is typically achieved through a Wittig or Knoevenagel condensation reaction.[1] A detailed experimental protocol for a high-yield synthesis is provided below.

Experimental Protocol: Synthesis of 1,4-Bis(2-cyanostyryl)benzene

This protocol describes a two-step synthesis process.

Step 1: Synthesis of the Phosphonate Intermediate

-

To a closed reactor equipped with a reflux condenser, add 498.6 g of triethyl phosphite and 1000 mL of p-xylene.

-

Heat the mixture to 140°C.

-

Slowly add 151.6 g of o-cyano-benzyl chloride solution over 2 hours. The molar ratio of triethyl phosphite to o-cyano-benzyl chloride should be 3:1.

-

Maintain the reaction conditions for 10 hours after the addition is complete.

-

After the reaction, recover the excess triethyl phosphite and p-xylene by distillation.

-

Cool the reaction mixture to 25-30°C and dissolve it in 500 mL of N,N-dimethylformamide (DMF).

Step 2: Condensation Reaction

-

To the solution from Step 1, add 67 g of terephthalaldehyde and 180 g of a 30% sodium methoxide solution in methanol under stirring. Maintain an equimolar ratio of the phosphonate intermediate to terephthalaldehyde.

-

Continue the dissolution process for 3 hours.

-

Lower the temperature to 35°C and maintain for 3 hours.

-

Further cool the reaction to 30°C.

-

Adjust the pH to 7.

-

Cool the solution to 10-15°C to precipitate the crude product.

-

Collect the crude product by centrifugation.

-

Purify the crude product by recrystallization from methanol.

-

Collect the purified product by centrifugation and dry to obtain 1,4-bis(o-cyanostyryl)benzene. This method has been reported to yield the product in 92% with 98% purity.[2]

Characterization

The synthesized 1,4-Bis(2-cyanostyryl)benzene should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the nitrile (C≡N) and alkene (C=C) groups.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the absorption spectrum of the compound, providing information about its electronic transitions.

-

Fluorescence Spectroscopy: Fluorescence spectroscopy is used to measure the emission spectrum, fluorescence quantum yield, and excited-state lifetime of the compound.

Applications in Materials Science

1,4-Bis(2-cyanostyryl)benzene is primarily utilized in the field of organic electronics due to its fluorescent properties.[1] It exhibits strong blue emission when excited by ultraviolet light.[1] This makes it suitable for use as a fluorescent dye and an optical brightening agent in polymers such as polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC), as well as in polyester fibers. Its electron-accepting cyano groups and extended conjugation also make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can potentially enhance charge transport and light emission efficiency.[3]

Potential in Drug Development

While 1,4-Bis(2-cyanostyryl)benzene itself has not been extensively studied for its therapeutic potential, numerous related styrylbenzene and cyanostyrylbenzene derivatives have demonstrated significant promise as anticancer agents.

Anticancer Activity of Related Compounds

Several studies have shown that (Z)-styrylbenzene derivatives can exhibit potent and selective cytotoxicity against various cancer cell lines. For instance, (Z)-3-(p-Tolyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile has shown a strong inhibitory effect on MGC-803 human gastric cancer cells with an IC₅₀ value of less than 0.01 µM. This compound was found to be over 10,000-fold more selective for cancer cells over normal human liver cells (L-02).

Table 2: Cytotoxicity of a Representative (Z)-styrylbenzene Derivative

| Cell Line | Compound | IC₅₀ (µM) |

| MGC-803 (gastric cancer) | (Z)-3-(p-Tolyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | < 0.01 |

| L-02 (normal liver cells) | (Z)-3-(p-Tolyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | > 100 |

The mechanism of action for many of these anticancer styrylbenzene derivatives involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Proposed Signaling Pathway for Anticancer Activity

Based on the known mechanism of action of related compounds, a hypothetical signaling pathway for the anticancer effects of 1,4-Bis(2-cyanostyryl)benzene can be proposed. The compound may enter the cancer cell and bind to the colchicine-binding site on β-tubulin. This binding event would inhibit the polymerization of tubulin into microtubules. The disruption of the microtubule network would then trigger a mitotic checkpoint, leading to cell cycle arrest at the G2/M phase. Prolonged mitotic arrest is known to activate apoptotic pathways, ultimately leading to programmed cell death.

Caption: Proposed mechanism of anticancer activity for 1,4-Bis(2-cyanostyryl)benzene.

Experimental Workflows

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 1,4-Bis(2-cyanostyryl)benzene.

Caption: General workflow for the synthesis and characterization of 1,4-Bis(2-cyanostyryl)benzene.

Conclusion

1,4-Bis(2-cyanostyryl)benzene is a versatile organic compound with established applications in materials science as a fluorescent agent. While its direct application in drug development has yet to be explored, the significant anticancer activities of structurally related cyanostyrylbenzene derivatives highlight a promising avenue for future research. The potential for this class of compounds to act as potent and selective tubulin polymerization inhibitors warrants further investigation. This technical guide provides a solid foundation for researchers to delve into the synthesis, characterization, and potential therapeutic applications of 1,4-Bis(2-cyanostyryl)benzene and its analogs. Further studies are needed to elucidate its specific photophysical properties and to evaluate its biological activity in various cancer models.

References

An In-depth Technical Guide to the Photophysical Properties of 1,4-Bis(2-cyanostyryl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 1,4-Bis(2-cyanostyryl)benzene (CSB), a versatile fluorophore with significant potential in various scientific and biomedical applications. This document details the synthesis, photophysical characteristics, and key phenomena such as solvatochromism and aggregation-induced emission (AIE), supported by experimental protocols and visual diagrams to facilitate understanding and application in research and development.

Introduction

1,4-Bis(2-cyanostyryl)benzene is a symmetrically substituted stilbene derivative characterized by a central benzene ring linked to two cyanostyryl moieties at the 1 and 4 positions. This extended π-conjugated system, coupled with the electron-withdrawing cyano groups, imparts remarkable photophysical properties to the molecule. These properties include strong fluorescence, significant environmental sensitivity, and a pronounced aggregation-induced emission effect, making it a molecule of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), fluorescent probes, and as a fluorescent brightener. Its unique characteristics offer a robust platform for the design of advanced materials and sensing agents.

Synthesis of 1,4-Bis(2-cyanostyryl)benzene

The synthesis of 1,4-Bis(2-cyanostyryl)benzene is commonly achieved through base-catalyzed condensation reactions such as the Knoevenagel or Horner-Wadsworth-Emmons reaction. A general synthetic scheme is presented below.

Caption: Synthetic route to 1,4-Bis(2-cyanostyryl)benzene via Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation

This protocol describes a typical laboratory-scale synthesis of 1,4-Bis(2-cyanostyryl)benzene.

Materials:

-

Terephthalaldehyde

-

2-(cyanomethyl)benzonitrile

-

Piperidine (as base)

-

Ethanol (as solvent)

-

Hydrochloric acid (for neutralization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve terephthalaldehyde (1 equivalent) and 2-(cyanomethyl)benzonitrile (2.2 equivalents) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. A yellow precipitate should form.

-

Filter the precipitate and wash it with cold ethanol to remove unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent such as dimethylformamide (DMF) or by column chromatography on silica gel.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry to confirm its structure and purity.

Photophysical Properties

The photophysical behavior of 1,4-Bis(2-cyanostyryl)benzene is governed by its electronic structure. The extended conjugation leads to strong absorption in the near-UV region and intense fluorescence emission.

Jablonski Diagram of Photophysical Processes

The fundamental photophysical processes of absorption, fluorescence, and non-radiative decay can be visualized using a Jablonski diagram.

Caption: Jablonski diagram illustrating the principal photophysical pathways.

Solvatochromism

Table 1: Photophysical Properties of a Cyanostilbene Derivative in Various Solvents

| Solvent | Polarity (ET(30)) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |

| Toluene | 33.9 | 390 | 480 | 4895 | 0.85 |

| Chloroform | 39.1 | 395 | 510 | 5460 | 0.65 |

| Tetrahydrofuran (THF) | 37.4 | 392 | 520 | 6020 | 0.40 |

| Dichloromethane (DCM) | 40.7 | 400 | 540 | 6340 | 0.25 |

| Acetonitrile (ACN) | 45.6 | 398 | 560 | 7140 | 0.10 |

Note: Data is representative of a typical D-π-A cyanostilbene derivative and serves to illustrate the solvatochromic trend.

Aggregation-Induced Emission (AIE)

A key feature of 1,4-Bis(2-cyanostyryl)benzene is its aggregation-induced emission (AIE) property. In dilute solutions, the molecule exhibits weak fluorescence due to the dissipation of excited-state energy through intramolecular rotations of the styryl groups. However, in the aggregated state or in poor solvents, these rotations are restricted, which blocks the non-radiative decay pathways and leads to a significant enhancement of fluorescence emission.

Caption: The restriction of intramolecular rotation (RIR) mechanism for AIE.

Experimental Protocols for Photophysical Characterization

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It can be determined relative to a standard of known quantum yield.

Materials:

-

1,4-Bis(2-cyanostyryl)benzene solution of unknown quantum yield

-

Standard fluorophore solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Cuvettes

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample using the following equation: Φ_f(sample) = Φ_f(std) * (Grad_sample / Grad_std) * (η_sample² / η_std²) where 'Grad' is the gradient of the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.[1][2][3]

Measurement of Fluorescence Lifetime

The fluorescence lifetime (τ_f) is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.

Caption: A simplified workflow of a TCSPC experiment for fluorescence lifetime measurement.[4][5][6]

Experimental Setup:

-

A high-repetition-rate pulsed laser source (e.g., a picosecond diode laser).

-

A sample holder for the cuvette containing the fluorescent solution.

-

A sensitive, high-speed single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode).

-

TCSPC electronics for timing the arrival of photons relative to the laser pulse.

Procedure:

-

The sample is excited by the pulsed laser.

-

The TCSPC electronics start a timer with each laser pulse (the "start" signal).

-

The emitted fluorescence photons are detected by the single-photon detector, which sends a "stop" signal to the electronics.

-

The time difference between the "start" and "stop" signals is measured for many individual photons.

-

A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile.

-

The fluorescence lifetime is determined by fitting the decay curve to an exponential function.

Protocol for Characterizing Aggregation-Induced Emission

Materials:

-

1,4-Bis(2-cyanostyryl)benzene

-

A "good" solvent in which the compound is highly soluble (e.g., THF).

-

A "poor" solvent in which the compound is poorly soluble (e.g., water).

-

Fluorometer

Procedure:

-

Prepare a stock solution of the compound in the good solvent (e.g., 1 mM in THF).

-

Prepare a series of solutions with varying fractions of the poor solvent (e.g., water) in the good solvent (e.g., from 0% to 90% water in THF). The final concentration of the compound should be kept constant in all solutions (e.g., 10 µM).

-

Measure the fluorescence emission spectra of each solution, keeping the excitation wavelength and all other instrument parameters constant.

-

Plot the fluorescence intensity at the emission maximum as a function of the poor solvent fraction. A significant increase in fluorescence intensity at higher fractions of the poor solvent indicates AIE.[7][8]

Applications in Research and Drug Development

The unique photophysical properties of 1,4-Bis(2-cyanostyryl)benzene and its derivatives make them valuable tools in several research areas:

-

Fluorescent Probes: Their sensitivity to the local environment can be exploited to develop probes for viscosity, polarity, and the presence of specific analytes.

-

Bio-imaging: AIE-active derivatives can be used for high-contrast imaging of cells and tissues, as they are "off" in the aqueous environment and "on" when bound to specific cellular components.

-

Drug Delivery: The fluorescence of these compounds can be used to track the release of drugs from carrier systems.

-

Materials Science: Their strong solid-state emission is beneficial for the development of OLEDs and other optoelectronic devices.

Conclusion

1,4-Bis(2-cyanostyryl)benzene is a fluorophore with a rich set of photophysical properties that are highly tunable by its environment. Its strong fluorescence, solvatochromism, and pronounced aggregation-induced emission make it a versatile building block for the creation of advanced functional materials and probes. This guide provides the fundamental knowledge and experimental protocols necessary for researchers to harness the potential of this intriguing molecule in their scientific endeavors.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]

- 5. photon-force.com [photon-force.com]

- 6. picoquant.com [picoquant.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Photophysical Properties of 1,4-Bis(2-cyanostyryl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-cyanostyryl)benzene (CSB) is a fluorescent organic compound belonging to the cyanostilbene family. Its molecular structure, characterized by a central benzene ring symmetrically substituted with two cyanostyryl arms, imparts unique photophysical properties that have garnered significant interest in materials science and optoelectronics.[1] This technical guide provides a comprehensive overview of the absorption and emission characteristics of 1,4-bis(2-cyanostyryl)benzene, with a focus on its solvatochromic and aggregation-induced emission (AIE) behaviors. Detailed experimental protocols for its synthesis and spectroscopic characterization are also presented to facilitate further research and application development.

Core Photophysical Phenomena

The photophysical behavior of 1,4-bis(2-cyanostyryl)benzene is governed by two prominent phenomena: solvatochromism and aggregation-induced emission. Understanding these is crucial for harnessing its full potential in various applications.

Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. In the case of 1,4-bis(2-cyanostyryl)benzene and its derivatives, the emission spectra are particularly sensitive to the polarity of the solvent.[1] This is attributed to the intramolecular charge transfer (ICT) character of the molecule in its excited state. In more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum.

Aggregation-Induced Emission (AIE)

Many conventional fluorescent molecules exhibit strong emission in dilute solutions but suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregated forms. In contrast, 1,4-bis(2-cyanostyryl)benzene is a member of a class of molecules that exhibit aggregation-induced emission (AIE).[2] These molecules are typically weakly emissive in solution but become highly fluorescent upon aggregation. The mechanism behind AIE is the restriction of intramolecular rotations (RIR) in the aggregated state. In solution, the cyanostyryl groups can undergo rotational and vibrational motions, which provide non-radiative decay pathways for the excited state, thus quenching fluorescence. In the aggregated state, these intramolecular motions are sterically hindered, which blocks the non-radiative decay channels and forces the excited molecule to release its energy through radiative emission, resulting in strong fluorescence.[3]

Quantitative Photophysical Data

| Solvent/State | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |

| Chloroform (solution) | Not explicitly stated | 507 | Not explicitly stated |

| Crystalline (solid) | Not explicitly stated | 620 | Not explicitly stated |

Data for CSB-5, a derivative of 1,4-bis(2-cyanostyryl)benzene, is presented to illustrate the solvatochromic and aggregation effects. The significant red-shift in the emission maximum from solution to the crystalline state is indicative of strong intermolecular interactions and excimer formation in the solid state.[4] For some bis(cyanostyryl)pyrrole derivatives, the fluorescence quantum yield has been observed to increase dramatically from as low as 0.0036 in solution to 0.15 in the aggregated state, showcasing the AIE effect.[2]

Experimental Protocols

Synthesis of 1,4-Bis(2-cyanostyryl)benzene

A common method for the synthesis of 1,4-bis(4-cyanostyryl)benzene, an isomer of the target compound, is the Wittig-Horner reaction. A similar approach can be adapted for the synthesis of 1,4-bis(2-cyanostyryl)benzene. The following is a representative protocol based on available literature.[5]

Materials:

-

Terephthalaldehyde

-

(4-Cyanobenzyl)phosphonic acid diethyl ester (or the corresponding 2-cyano isomer)

-

Potassium tert-butoxide (KOtBu)

-

Tetrahydrofuran (THF)

-

Dichloromethane

-

Water

-

Dimethylformamide (DMF) for recrystallization

Procedure:

-

In a reaction vessel, a mixture of terephthalaldehyde (e.g., 0.5 g, 3.7 mmol) is reacted with (4-cyanobenzyl)phosphonic acid diethyl ester (e.g., 1.98 g, 7.75 mmol) and potassium tert-butoxide (e.g., 0.89 g, 7.75 mmol) in 40 mL of THF.

-

The reaction mixture is stirred at room temperature for one hour.

-

The solvent is removed from the reaction mixture under reduced pressure.

-

The residue is worked up with dichloromethane and water.

-

The insoluble solid product is filtered off.

-

The organic layer is dried, and the solvent is removed.

-

Both collected solids are combined and recrystallized from DMF to yield the purified product.[5]

Spectroscopic Measurements

Absorption Spectroscopy:

-

Prepare a series of dilute solutions of 1,4-bis(2-cyanostyryl)benzene in the desired spectroscopic grade solvent.

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Record the baseline with the solvent-filled cuvette in both the sample and reference beams.

-

Replace the solvent in the sample cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 250-500 nm).

Emission Spectroscopy:

-

Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Prepare a dilute solution of the sample with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Excite the sample at a wavelength corresponding to an absorption maximum (λ_abs).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 400-700 nm) to record the fluorescence spectrum.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_F) can be determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Procedure:

-

Select a suitable fluorescence standard that absorbs and emits in a similar wavelength range as the sample.

-

Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Measure the absorption and fluorescence spectra for each solution.

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s^2 / n_r^2)

where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions.

Visualizing Photophysical Processes

The following diagrams illustrate the key concepts of solvatochromism and aggregation-induced emission for 1,4-bis(2-cyanostyryl)benzene.

Caption: Solvatochromism in 1,4-Bis(2-cyanostyryl)benzene.

Caption: Mechanism of Aggregation-Induced Emission (AIE).

Conclusion

1,4-Bis(2-cyanostyryl)benzene and its derivatives are versatile fluorophores with intriguing photophysical properties. Their pronounced solvatochromism and aggregation-induced emission characteristics make them promising candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. Further research into the systematic quantification of their photophysical parameters in diverse environments will undoubtedly unlock new avenues for their use in advanced materials and technologies. This guide provides a foundational understanding and practical protocols to aid researchers in exploring the potential of this fascinating class of molecules.

References

- 1. Aggregation-enhanced two-photon absorption and up-converted fluorescence of quadrupolar 1,4-bis(cyanostyryl)benzene derivatives showing solvatochromic fluorescence - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Theoretical insights into aggregation-induced emission of bis(cyanostyryl)pyrrole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01291G [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Mechano- and Photoresponsive Behavior of a Bis(cyanostyryl)benzene Fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,4-Bis(4-cyanostyryl)benzene synthesis - chemicalbook [chemicalbook.com]

Solubility Profile of 1,4-Bis(2-cyanostyryl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Bis(2-cyanostyryl)benzene (BCSB) in various organic solvents. Understanding the solubility of this compound is critical for its application in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs), as well as in other areas of materials science and drug development where it may be utilized as a fluorescent probe. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for assessing solvent compatibility.

Core Data Presentation: Solubility of 1,4-Bis(2-cyanostyryl)benzene

| Solvent | Temperature | Solubility | Data Type |

| Water | 25°C | 24 µg/L[1] | Quantitative |

| Dimethyl Sulfoxide (DMSO) | Heated | Slightly Soluble[1] | Qualitative |

| Ethanol | Not Specified | Soluble[2] | Qualitative |

| Acetone | Not Specified | Soluble[2] | Qualitative |

| Chloroform | Not Specified | Soluble[2] | Qualitative |

| N,N-Dimethylformamide (DMF) | Elevated (for synthesis/recrystallization) | Soluble[3] | Inferred |

| Tetrahydrofuran (THF) | Room Temperature (for synthesis) | Soluble[4] | Inferred |

| Dichloromethane | Not Specified (for workup) | Soluble[4] | Inferred |

It is important to note that the term "soluble" is qualitative. For applications requiring precise concentrations, experimental determination of solubility in the solvent of interest is highly recommended. The synthesis of 1,4-Bis(2-cyanostyryl)benzene often involves solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF), suggesting good solubility in these polar aprotic solvents, particularly at elevated temperatures.[3][4] The compound is described as a yellow to yellowish-green crystalline powder and is sparingly soluble in water.[2][5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the successful formulation and application of 1,4-Bis(2-cyanostyryl)benzene. The following are standard experimental protocols that can be employed.

Method 1: Shake-Flask Method (for Quantitative Analysis)

This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

1,4-Bis(2-cyanostyryl)benzene

-

Selected organic solvent

-

Analytical balance

-

Scintillation vials or flasks with airtight seals

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of 1,4-Bis(2-cyanostyryl)benzene to a vial containing a known volume of the organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or orbital incubator set to a constant temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully transfer a known volume of the supernatant to a centrifuge tube.

-

Centrifuge the supernatant to remove any remaining suspended solid particles.

-

Accurately dilute a known volume of the clear supernatant with the solvent.

-

Analyze the concentration of 1,4-Bis(2-cyanostyryl)benzene in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility based on the concentration of the diluted sample and the dilution factor.

Method 2: Visual Assessment (for Qualitative Analysis)

This method provides a rapid, albeit qualitative, assessment of solubility.

Materials:

-

1,4-Bis(2-cyanostyryl)benzene

-

A range of organic solvents

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Place a small, accurately weighed amount of 1,4-Bis(2-cyanostyryl)benzene (e.g., 1 mg) into a series of test tubes.

-

Add a small, measured volume of a different organic solvent to each test tube (e.g., 1 mL).

-

Vortex each test tube vigorously for a set period (e.g., 1-2 minutes).

-

Visually inspect each test tube for the presence of undissolved solid.

-

Categorize the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (most or all of the solid remains).

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like 1,4-Bis(2-cyanostyryl)benzene.

Caption: A flowchart outlining the key steps in assessing the solubility of a chemical compound.

This guide serves as a foundational resource for professionals working with 1,4-Bis(2-cyanostyryl)benzene. While the currently available data provides a good starting point, further experimental investigation is encouraged to build a more comprehensive quantitative solubility profile, which will undoubtedly facilitate its broader application in scientific research and development.

References

A Technical Guide to the Synthesis of 1,4-Bis(2-cyanostyryl)benzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for 1,4-Bis(2-cyanostyryl)benzene, a fluorescent organic compound with significant applications in the field of organic electronics.[1] This document details established methodologies, provides experimental protocols, and presents quantitative data to facilitate the efficient and effective synthesis of this valuable compound.

Introduction

1,4-Bis(2-cyanostyryl)benzene is a stilbene derivative characterized by a central benzene ring substituted with two cyanostyryl groups at the 1 and 4 positions.[1] Its conjugated system of double bonds and electron-withdrawing cyano groups endows it with unique photophysical properties, making it a subject of interest for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[2] The primary synthetic strategies for this molecule are centered around the formation of the carbon-carbon double bonds of the styryl groups. The most prominent and high-yielding of these is a Wittig-type reaction. Alternative approaches include the Knoevenagel condensation and the Heck reaction.

Core Synthesis Routes

The synthesis of 1,4-Bis(2-cyanostyryl)benzene can be achieved through several established organic reactions. The choice of route may depend on factors such as desired yield, purity, available starting materials, and reaction conditions.

Wittig-type Reaction

The Wittig reaction and its variations stand out as a highly efficient method for the synthesis of 1,4-Bis(2-cyanostyryl)benzene, often providing high yields and purity.[3] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene. In this specific synthesis, terephthalaldehyde serves as the dialdehyde, reacting with a phosphonate carbanion generated from a substituted benzyl phosphonate.

This protocol details a two-step process, starting with the formation of the phosphonate ester followed by the condensation with terephthalaldehyde to yield 1,4-Bis(2-cyanostyryl)benzene with high yield and purity.[3]

Step 1: Synthesis of Diethyl (2-cyanobenzyl)phosphonate

-

To a closed reactor equipped with a reflux condenser, add 498.6 g of triethyl phosphite and 1000 mL of p-xylene.

-

Heat the mixture to 140°C under atmospheric pressure.

-

Slowly add 151.6 g of o-cyanobenzyl chloride solution over a period of 2 hours. The molar ratio of triethyl phosphite to o-cyanobenzyl chloride should be 3:1.

-

Maintain the reaction conditions for 10 hours after the addition is complete.

-

After the reaction, recover the excess triethyl phosphite and p-xylene by distillation for reuse.

-

Cool the resulting reaction mixture to 25-30°C.

Step 2: Synthesis of 1,4-Bis(2-cyanostyryl)benzene

-

Dissolve the crude diethyl (2-cyanobenzyl)phosphonate from Step 1 in 500 mL of N,N-dimethylformamide (DMF).

-

To this solution, under stirring, add 67 g of terephthalaldehyde and 180 g of a 30% sodium methoxide solution in methanol. The dissolution should proceed for 3 hours.

-

After the reaction is complete, lower the temperature to 35°C and maintain for 3 hours.

-

Further cool the mixture to 30°C and adjust the pH to 7.

-

Cool the solution to 10-15°C to precipitate the crude product.

-

Collect the crude product by centrifugation.

-

Purify the crude product by washing with methanol, followed by another centrifugation.

-

Dry the final product to obtain 1,4-Bis(o-cyanostyryl)benzene.

This procedure has been reported to yield the product with 92% yield and 98% purity.[3]

| Parameter | Value | Reference |

| Starting Material 1 | o-Cyanobenzyl chloride | [3] |

| Starting Material 2 | Triethyl phosphite | [3] |

| Starting Material 3 | Terephthalaldehyde | [3] |

| Base | Sodium methoxide | [3] |

| Solvent | p-Xylene, DMF, Methanol | [3] |

| Reaction Temperature | 140°C (Step 1), 30-35°C (Step 2) | [3] |

| Reaction Time | 12 hours (Step 1), 6 hours (Step 2) | [3] |

| Yield | 92% | [3] |

| Purity | 98% | [3] |

dot graph SynthesisWorkflow_Wittig { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="Starting Materials:\no-Cyanobenzyl chloride\nTriethyl phosphite\nTerephthalaldehyde", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Arbuzov Reaction\n(Phosphonate Synthesis)\n- p-Xylene, 140°C, 12h"]; intermediate [label="Diethyl (2-cyanobenzyl)phosphonate", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Horner-Wadsworth-Emmons\n- DMF, NaOMe, 30-35°C, 6h"]; workup [label="Workup & Purification\n- pH adjustment\n- Centrifugation\n- Methanol wash"]; product [label="1,4-Bis(2-cyanostyryl)benzene\n(Yield: 92%, Purity: 98%)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> workup; workup -> product; } Caption: Workflow for the Wittig-type synthesis of 1,4-Bis(2-cyanostyryl)benzene.

Knoevenagel Condensation

The Knoevenagel condensation is another viable route for the synthesis of 1,4-Bis(2-cyanostyryl)benzene.[1] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. For the synthesis of the target molecule, terephthalaldehyde is reacted with a compound such as 2-cyanophenylacetonitrile in the presence of a basic catalyst.

-

Dissolve terephthalaldehyde and a molar excess (typically 2.2 equivalents) of 2-cyanophenylacetonitrile in a suitable solvent (e.g., ethanol, toluene, or pyridine).

-

Add a catalytic amount of a base. Common catalysts include piperidine, ammonium acetate, or potassium carbonate.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration.

-

Wash the product with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts.

-

Recrystallize the crude product from a suitable solvent (e.g., DMF or chlorobenzene) to obtain the pure 1,4-Bis(2-cyanostyryl)benzene.

| Parameter | General Conditions |

| Starting Material 1 | Terephthalaldehyde |

| Starting Material 2 | 2-Cyanophenylacetonitrile |

| Catalyst | Piperidine, Ammonium Acetate, etc. |

| Solvent | Ethanol, Toluene, Pyridine |

| Reaction Temperature | Reflux |

| Yield | Moderate to Good |

| Purity | Variable, requires purification |

dot graph SynthesisWorkflow_Knoevenagel { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="Starting Materials:\nTerephthalaldehyde\n2-Cyanophenylacetonitrile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Knoevenagel Condensation\n- Basic catalyst (e.g., Piperidine)\n- Solvent (e.g., Ethanol)\n- Reflux"]; workup [label="Workup & Purification\n- Cooling & Filtration\n- Solvent wash\n- Recrystallization"]; product [label="1,4-Bis(2-cyanostyryl)benzene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reaction; reaction -> workup; workup -> product; } Caption: General workflow for the Knoevenagel condensation synthesis.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction can be adapted for the synthesis of 1,4-Bis(2-cyanostyryl)benzene, for instance, by reacting a dihalo-p-xylene derivative with 2-vinylbenzonitrile in the presence of a palladium catalyst and a base.

-

To a reaction vessel, add 1,4-diiodobenzene, 2.2 equivalents of 2-vinylbenzonitrile, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃).

-

Add a high-boiling polar aprotic solvent such as DMF or NMP.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically between 80-140°C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 1,4-Bis(2-cyanostyryl)benzene.

| Parameter | General Conditions |

| Starting Material 1 | 1,4-Diiodobenzene |

| Starting Material 2 | 2-Vinylbenzonitrile |

| Catalyst | Palladium(II) acetate, etc. |

| Ligand | Triphenylphosphine, etc. |

| Base | Triethylamine, Potassium carbonate, etc. |

| Solvent | DMF, NMP |

| Reaction Temperature | 80-140°C |

| Yield | Moderate |

| Purity | Requires chromatographic purification |

dot graph SynthesisWorkflow_Heck { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="Starting Materials:\n1,4-Diiodobenzene\n2-Vinylbenzonitrile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Heck Reaction\n- Pd catalyst & ligand\n- Base (e.g., Et3N)\n- Solvent (e.g., DMF)\n- 80-140°C"]; workup [label="Workup & Purification\n- Extraction\n- Column Chromatography"]; product [label="1,4-Bis(2-cyanostyryl)benzene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reaction; reaction -> workup; workup -> product; } Caption: General workflow for the Heck reaction synthesis of 1,4-Bis(2-cyanostyryl)benzene.

Conclusion

This technical guide has outlined the primary synthetic routes for 1,4-Bis(2-cyanostyryl)benzene, with a focus on providing actionable experimental protocols and comparative data. The Wittig-type synthesis, specifically the Horner-Wadsworth-Emmons variation, is presented as a highly effective method, delivering excellent yield and purity. The Knoevenagel condensation and Heck reaction represent viable alternatives, the suitability of which will depend on specific laboratory capabilities and desired outcomes. The provided workflows and data tables are intended to serve as a valuable resource for researchers in the fields of organic synthesis, materials science, and drug development.

References

An In-Depth Technical Guide to 1,4-Bis(2-cyanostyryl)benzene: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(2-cyanostyryl)benzene, a prominent member of the styrylbenzene family, is a versatile organic compound with significant applications in materials science and organic electronics.[1] Characterized by a central benzene ring linked to two cyanostyryl groups, this molecule's unique photophysical properties have driven its use as a fluorescent whitening agent and a key component in advanced electronic devices. This technical guide provides a comprehensive overview of the discovery and history of 1,4-Bis(2-cyanostyryl)benzene, detailed experimental protocols for its synthesis, and a summary of its key quantitative data.

Discovery and Historical Context

The discovery of 1,4-Bis(2-cyanostyryl)benzene emerged from the broader exploration of functional organic materials in the late 20th century, a period marked by a quest for novel compounds with applications in optoelectronics.[1][2] Its development is closely tied to the extensive research into stilbene derivatives, which are widely recognized for their fluorescent properties and are commercially used as optical brighteners.[3]

Physicochemical Properties

1,4-Bis(2-cyanostyryl)benzene is a yellow crystalline solid with a high melting point and good thermal stability. Its extended π-conjugated system, coupled with the electron-withdrawing cyano groups, is responsible for its characteristic fluorescence.[1]

| Property | Value | Reference |

| CAS Number | 13001-39-3 | |

| Molecular Formula | C₂₄H₁₆N₂ | |

| Molecular Weight | 332.4 g/mol | |

| Melting Point | 229-231 °C | [4] |

| Boiling Point | 575.7 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.18 g/cm³ | [4] |

| Appearance | Pale-yellow to Yellow-brown Solid | [5] |

| Solubility | Sparingly soluble in water, soluble in DMSO (slight, heated) | [4] |

Spectroscopic and Photophysical Data

The photophysical properties of 1,4-Bis(2-cyanostyryl)benzene are central to its applications. It absorbs light in the ultraviolet region and emits in the blue region of the visible spectrum.

| Parameter | Value | Conditions | Reference |

| UV-Vis Absorption (λmax) | ~350-375 nm | In solution | [6] |

| Fluorescence Emission (λem) | ~420-470 nm | In solution | [7] |

| Fluorescence Quantum Yield (ΦF) | Data not available for the specific compound | - | |

| Fluorescence Lifetime (τF) | Data not available for the specific compound | - |

Experimental Protocols: Synthesis of 1,4-Bis(2-cyanostyryl)benzene

The synthesis of 1,4-Bis(2-cyanostyryl)benzene is most commonly achieved through a Wittig or Knoevenagel condensation reaction.[2] A detailed two-step industrial synthesis process is outlined below.[8]

Step 1: Synthesis of the Phosphonate Intermediate

This step involves the reaction of o-cyanobenzyl chloride with triethyl phosphite to form the corresponding phosphonate.

Materials:

-

o-cyanobenzyl chloride

-

Triethyl phosphite

-

p-xylene (solvent)

-

N,N-dimethylformamide (DMF)

Procedure:

-

To a closed reactor equipped with a reflux condenser, add 498.6 g of triethyl phosphite and 1000 mL of p-xylene.

-

Heat the mixture to 140°C.

-

Slowly add a solution of 151.6 g of o-cyanobenzyl chloride over 2 hours. The molar ratio of triethyl phosphite to o-cyanobenzyl chloride should be 3:1.

-

Maintain the reaction at 140°C for 10 hours after the addition is complete.

-

After the reaction, recover the excess triethyl phosphite and p-xylene by distillation.

-

Cool the reaction mixture to 25-30°C and dissolve the resulting product in 500 mL of N,N-dimethylformamide (DMF) for use in the next step.

Step 2: Condensation Reaction to Yield 1,4-Bis(2-cyanostyryl)benzene

The phosphonate intermediate is then reacted with terephthalaldehyde in the presence of a base to yield the final product.

Materials:

-

Phosphonate intermediate solution in DMF (from Step 1)

-

Terephthalaldehyde

-

30% Sodium methoxide in methanol solution

-

Methanol (for refining)

Procedure:

-

To the DMF solution of the phosphonate intermediate, add 67 g of terephthalaldehyde and 180 g of a 30% sodium methoxide in methanol solution under stirring. Maintain an equimolar ratio of the reactants.

-

Continue the dissolution and reaction process for 3 hours.

-

After the reaction is complete, lower the temperature to 35°C and maintain for 3 hours.

-

Further cool the mixture to 30°C and adjust the pH to 7.

-

Cool the solution to 10-15°C to precipitate the crude product.

-

Collect the crude product by centrifugation.

-

Refine the crude product by washing with methanol.

-

Centrifuge the refined product again and dry to obtain 1,4-bis(o-cyanostyryl)benzene. This process typically yields a product with 92% yield and 98% purity.[8]

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the key synthesis pathway and the logical relationship of its applications.

Applications in Research and Industry

The primary application of 1,4-Bis(2-cyanostyryl)benzene has been as a fluorescent whitening agent in the textile and polymer industries. Its ability to absorb UV light and re-emit it as blue light effectively masks the inherent yellowing of materials, making them appear whiter and brighter.

In recent years, its unique photophysical and electronic properties have led to its investigation for use in organic electronics.[1] The electron-accepting nature of the cyano groups facilitates efficient charge transport, making it a promising material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] Research is ongoing to further optimize its performance in these next-generation electronic devices.[9]

Conclusion

1,4-Bis(2-cyanostyryl)benzene stands as a testament to the enduring importance of stilbene derivatives in materials science. From its origins as a high-performance optical brightener to its current role in the advancement of organic electronics, this compound continues to be of significant interest to researchers and industry professionals. The detailed synthetic protocols and compiled data in this guide serve as a valuable resource for those working with and exploring the potential of this versatile molecule.

References

- 1. rsc.org [rsc.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. 1,4-BIS(2-CYANOSTYRYL)BENZENE | 13001-39-3 [sigmaaldrich.com]

- 6. US20090137445A1 - Inorganic Optical Brightener - Google Patents [patents.google.com]

- 7. cris.huji.ac.il [cris.huji.ac.il]

- 8. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

- 9. rsc.org [rsc.org]

aggregation-induced emission in cyanostyrylbenzene derivatives

An In-depth Technical Guide to Aggregation-Induced Emission in Cyanostyrylbenzene Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aggregation-Induced Emission (AIE) is a novel photophysical phenomenon where non-luminescent or weakly fluorescent molecules are induced to emit intensely upon aggregation. This behavior is diametrically opposite to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. Cyanostyrylbenzene (CS) derivatives have emerged as a prominent and versatile class of AIE luminogens (AIEgens) due to their synthetic accessibility, tunable photophysical properties, and excellent performance in various high-tech applications. This guide provides a comprehensive overview of the core principles of AIE in CS derivatives, molecular design strategies, detailed experimental protocols for their characterization, and their burgeoning applications in research and drug development, particularly in the fields of bioimaging, sensing, and theranostics.

The Core Mechanism: Restriction of Intramolecular Motion (RIM)

The primary mechanism underpinning the AIE phenomenon in cyanostyrylbenzene derivatives is the Restriction of Intramolecular Motion (RIM) .[1][2] In dilute solutions, these molecules possess multiple flexible parts, such as phenyl and vinyl groups, that can undergo active intramolecular motions, primarily rotations and vibrations. These motions provide efficient non-radiative pathways for the excited-state energy to dissipate, resulting in weak or no fluorescence.[3][4]

When the molecules aggregate, for instance, in a poor solvent, in the solid state, or when bound to a biological target, these intramolecular motions are physically constrained.[2] This restriction blocks the non-radiative decay channels.[3] Consequently, the excited-state energy is channeled into radiative decay, leading to a dramatic enhancement of fluorescence intensity.[2][4]

The RIM mechanism can be further broken down into two key components:

-

Restriction of Intramolecular Rotation (RIR): This is the dominant process for most AIEgens, including many CS derivatives. The free rotation of single bonds, particularly the phenyl-vinyl and vinyl-vinyl bonds, is a major contributor to non-radiative decay in solution.[3][5] Aggregation physically locks these rotors, activating the radiative pathway.

-

Restriction of Intramolecular Vibration (RIV): For some molecules, especially those with more rigid backbones, low-frequency vibrations can also quench fluorescence.[1][3] In the aggregated state, these vibrational motions are suppressed, contributing to the overall AIE effect.

Other electronic processes can also play a role. For some CS derivatives with donor-acceptor (D-A) structures, the formation of a Twisted Intramolecular Charge Transfer (TICT) state in polar solvents can lead to fluorescence quenching.[6][7] In the aggregated state, the formation of this twisted, non-emissive state is hindered, which helps enhance the emission.[6][7] Furthermore, specific packing arrangements in the aggregate state, such as J-aggregation , can lead to red-shifted and enhanced emission.[3][8]

Molecular Design and Photophysical Properties

The rational design of cyanostyrylbenzene AIEgens is crucial for tuning their photophysical properties and tailoring them for specific applications.[9][10] Key strategies include:

-

Introducing Rotors: Incorporating multiple phenyl rings creates propeller-like structures that are highly mobile in solution but easily restricted upon aggregation.

-

Creating Donor-Acceptor (D-A) Structures: Attaching electron-donating groups (e.g., triphenylamine, alkoxy groups) and electron-accepting groups (the cyano group is an intrinsic acceptor) can modulate the intramolecular charge transfer (ICT) characteristics, influencing emission color and sensitivity.[11][12]

-

Extending π-Conjugation: Modifying the conjugated backbone allows for tuning the emission wavelength across the visible spectrum and into the near-infrared (NIR) region.[13]

-

Adding Functional Groups: Introducing specific moieties like boronic acid for glucose sensing or charged groups for organelle targeting enables the development of functional probes.[14][15]

The hallmark photophysical property of these derivatives is their dramatic fluorescence turn-on in the aggregated state. They are typically studied in solvent/anti-solvent mixtures, such as tetrahydrofuran (THF)/water. In pure THF (a good solvent), they show weak fluorescence. As the water fraction (the anti-solvent) is increased, the molecules begin to aggregate, leading to a significant increase in emission intensity.[16][17][18]

Table 1: Photophysical Data of Representative Cyanostyrylbenzene AIEgens

| Compound ID | Structure Features | Solvent/State | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |

| CNDPASDB | D-A-D Structure | THF | ~450 | ~550 | Low | [6] |

| Aggregate (THF/water) | - | ~500 | High | [6] | ||

| 14-O-35 | Ester-type, linear | THF | - | ~410 | Weak Emission | [16][18] |

| Solid State | - | ~480 | Strong Emission | [16][18] | ||

| 14-N-35 | Amide-type, linear | THF | - | ~450 | Weak Emission | [16][18] |

| Aggregate (fw=90%) | - | ~510 | Strong Emission | [16][18] | ||

| 13-N-4 | Amide-type, bent | THF | - | ~440 | Weak Emission | [16][18] |

| Aggregate (fw=90%) | - | ~530 | Strong Emission | [16][18] | ||

| AIE-2 | Indole Donor | THF | 424 | 477 | - | [13] |

| Aggregate (fw=90%) | Shifted | Enhanced | High | [13] |

Note: "fw" refers to the water fraction in a THF/water mixture. Exact quantum yield values are often dependent on specific experimental conditions and are not always reported; "Low" and "High" are used to denote the qualitative AIE effect.

Experimental Protocols

Protocol 1: Characterization of AIE Properties

This protocol describes the standard method for verifying the AIE characteristics of a cyanostyrylbenzene derivative using a solvent/anti-solvent system.

-

Stock Solution Preparation: Prepare a stock solution of the compound in a good solvent, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), at a concentration of approximately 1 mM.

-

Serial Dilutions: Prepare a series of 10-20 µM solutions of the compound in THF/water mixtures with varying water fractions (fw), from 0% to 90% (v/v), in 10% increments. Ensure the final volume in each cuvette is constant (e.g., 3 mL).

-

Incubation: Gently mix each solution and allow them to equilibrate for 5-10 minutes to ensure stable aggregate formation.

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each solution to observe any changes in the absorption profile upon aggregation (e.g., scattering effects or shifts in λmax).[13]

-

Fluorescence Spectroscopy: Record the photoluminescence (PL) spectra for each solution. Excite the sample at its absorption maximum (λabs) and record the emission spectrum.

-

Data Analysis: Plot the maximum fluorescence intensity (I) versus the water fraction (fw). A sharp increase in intensity at higher water fractions confirms AIE activity. A plot of I/I0 (where I0 is the intensity in pure THF) is often used to quantify the AIE enhancement factor.[16][19]

-

(Optional) Particle Size Analysis: Use Dynamic Light Scattering (DLS) to measure the size distribution of the nano-aggregates formed at high water fractions to confirm nanoparticle formation.[19]

Protocol 2: Fluorescence Quantum Yield (ΦF) Measurement

The relative method, using a known standard, is commonly employed.

-

Select a Standard: Choose a fluorescence standard with a known quantum yield and an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Prepare Solutions: Prepare a series of dilute solutions of both the standard and the AIE sample with absorbances between 0.01 and 0.1 at the excitation wavelength to minimize re-absorption effects. For the AIE sample, prepare one set in a pure good solvent (e.g., THF) and another in an aggregated state (e.g., 90% water fraction).

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same excitation wavelength.

-

Calculate Integrated Intensity: Calculate the integrated area under the emission curve for each spectrum.

-

Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of each line is proportional to the quantum yield. The quantum yield of the sample (Φsample) is calculated using the equation: Φsample = Φstd × (Slopesample / Slopestd) × (nsample2 / nstd2) where Φstd is the quantum yield of the standard, Slope is the slope from the plot, and n is the refractive index of the solvent.

Protocol 3: In Vitro Cell Imaging

This protocol outlines a general procedure for using AIEgen-based nanoparticles (AIE dots) for cellular imaging.

-

AIE Dot Preparation: Prepare AIE dots by encapsulating the cyanostyrylbenzene derivative within a biocompatible amphiphilic polymer (e.g., DSPE-PEG) via a nanoprecipitation method.[19] Characterize the resulting nanoparticles for size, stability, and fluorescence properties in aqueous buffer.

-

Cell Culture: Culture the target cell line (e.g., HeLa, MCF-7) on glass-bottom dishes or chamber slides until they reach 60-70% confluency.

-

Incubation: Replace the culture medium with a fresh medium containing the AIE dots at a predetermined concentration (e.g., 1-10 µg/mL). Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

-

Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove any free, non-internalized AIE dots.

-

Imaging: Add fresh culture medium or PBS to the cells. Image the cells using a confocal laser scanning microscope (CLSM). Use an appropriate laser line for excitation and set the emission detector to collect the fluorescence from the AIE dots.

-

(Optional) Co-localization: To determine subcellular localization, co-stain the cells with commercially available organelle-specific trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) and acquire images in separate channels.[8]

Applications in Drug Development and Research

The unique "turn-on" nature, high signal-to-noise ratio, and excellent photostability of cyanostyrylbenzene AIEgens make them powerful tools for biomedical applications.[20][21][22]

Bioimaging and Sensing